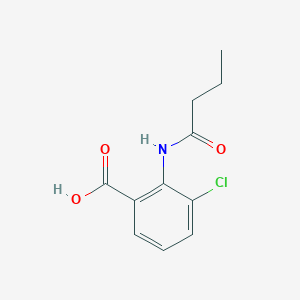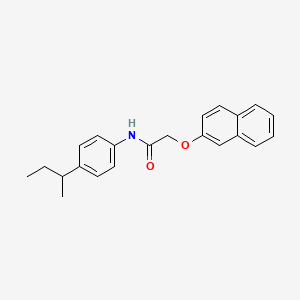![molecular formula C10H9N3O3S2 B5229242 4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5229242.png)
4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in the self-renewal of stem cells. PTC-209 has been shown to have potential as an anti-cancer agent, as it can inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.
Mecanismo De Acción
4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide inhibits the activity of BMI-1, a protein that is overexpressed in many types of cancer and is involved in the self-renewal of cancer stem cells. By inhibiting BMI-1, 4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide can disrupt the self-renewal process and induce cell death in cancer stem cells.
Biochemical and Physiological Effects
4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide has been shown to have minimal toxicity in normal cells and tissues, suggesting that it could be a safe and effective anti-cancer agent. In addition to its anti-cancer effects, 4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide has also been shown to have anti-inflammatory and anti-fibrotic effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide is its specificity for BMI-1, which makes it a promising candidate for targeted cancer therapy. However, one limitation of 4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective BMI-1 inhibitors that can overcome the limitations of 4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide. Another area of interest is the investigation of 4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide in cancer patients.
Métodos De Síntesis
4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide can be synthesized using a multistep process that involves the reaction of 2-amino-5-bromopyridine with thiophene-2-carboxylic acid, followed by the addition of sulfonyl chloride and subsequent reduction of the resulting sulfonamide.
Aplicaciones Científicas De Investigación
4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide has been the subject of numerous studies investigating its potential as an anti-cancer agent. Preclinical studies have shown that 4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide can inhibit the growth of cancer stem cells in a variety of tumor types, including breast, prostate, and colon cancer. 4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it could be used in combination with these treatments to improve their efficacy.
Propiedades
IUPAC Name |
4-(pyridin-2-ylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S2/c11-10(14)8-5-7(6-17-8)18(15,16)13-9-3-1-2-4-12-9/h1-6H,(H2,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFBBWJTODEQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-ylsulfamoyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5229162.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)
![N-(2-methoxyphenyl)-5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229183.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)


![N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5229215.png)

![2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5229234.png)

![N-{2-[(2,6-dibromo-4-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5229260.png)
![2-(1-adamantyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5229268.png)
![2-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5229277.png)
![5-{3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]phenyl}-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5229283.png)